Dimethylamine hydrobromide

Descripción general

Descripción

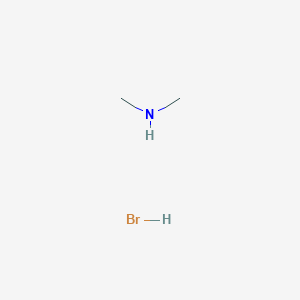

Dimethylamine hydrobromide, also known as dimethylammonium bromide, is a chemical compound with the empirical formula C2H8BrN. It is a white to almost white crystalline powder that is highly soluble in water. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and stability .

Métodos De Preparación

Dimethylamine hydrobromide can be synthesized through the reaction of dimethylamine with hydrobromic acid. The process involves the following steps:

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser is used.

Reaction Conditions: Dimethylamine is introduced into the flask containing hydrobromic acid at a controlled temperature, typically around -30°C to -10°C.

Formation of Precipitate: As the reaction proceeds, this compound precipitates out as a white solid.

Filtration and Purification: The precipitate is filtered and washed with a suitable solvent, such as pentane, to remove impurities.

Análisis De Reacciones Químicas

Dimethylamine hydrobromide undergoes various chemical reactions, including:

Acid-Base Reactions: It reacts with strong bases to form dimethylamine and the corresponding bromide salt.

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group acts as a nucleophile.

Formation of Amides: It reacts with carboxylic acids or their derivatives to form dimethyl-substituted amides.

Common reagents used in these reactions include strong bases like sodium hydroxide, carboxylic acids, and acyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Dimethylamine hydrobromide is primarily recognized for its role in the pharmaceutical industry. It serves as a precursor or intermediate in the synthesis of various bioactive compounds.

Antibacterial Agents :

- A notable application is in the development of antibacterial agents. For instance, derivatives of dimethylamine have been incorporated into quaternized aminochitosan membranes, enhancing their antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. These membranes demonstrated inhibition rates ranging from 80% to 98%, making them suitable for advanced wound dressing applications .

Drug Development :

- Dimethylamine derivatives exhibit diverse pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic effects. Their unique structure allows for modifications that enhance their efficacy against various diseases .

Agricultural Applications

In agriculture, this compound plays a role in the formulation of agrochemicals and as a reagent in chemical reactions.

Particle Formation :

- Research indicates that dimethylamine can react with methanesulfonic acid to form particles significant in coastal and agricultural environments. The temperature dependence of this reaction suggests that lower temperatures may inhibit particle formation, which has implications for atmospheric chemistry and agricultural practices .

Organic Synthesis

This compound is extensively used as a reagent in organic synthesis.

Synthesis of Cationic Polymers :

- It is involved in the quaternization process of cellulose to produce cationic polymers used in various applications, including textiles and personal care products. These polymers are valued for their conditioning properties and ability to reduce static electricity .

Preparation of Chelating Agents :

- The compound is also utilized in the synthesis of amine-based chelating agents, which are essential in various chemical processes .

Case Study 1: Antibacterial Membranes

A study focused on the incorporation of this compound into chitosan membranes revealed significant improvements in antibacterial activity. The membranes showed enhanced biocompatibility and biodegradability alongside their antibacterial properties, indicating potential for use in medical applications .

Case Study 2: Particle Formation Research

Investigations into the reaction between dimethylamine and methanesulfonic acid have provided insights into atmospheric chemistry relevant to agricultural settings. The findings highlighted how temperature variations could influence particle formation dynamics, impacting air quality and agricultural practices .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antibacterial agents | Enhanced antibacterial activity; potential for wound dressings |

| Agriculture | Particle formation | Temperature affects particle dynamics; implications for air quality |

| Organic Synthesis | Cationic polymers; chelating agents | Important for textiles and personal care products |

Mecanismo De Acción

The mechanism of action of dimethylamine hydrobromide involves its ability to act as a nucleophile due to the presence of an unshared pair of electrons on the nitrogen atom. This nucleophilic property allows it to participate in various chemical reactions, forming stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Dimethylamine hydrobromide can be compared with other similar compounds such as:

Dimethylamine hydrochloride: Similar in structure but contains chloride instead of bromide.

Dimethylamine sulfate: Contains sulfate as the counterion.

Dimethylamine nitrate: Contains nitrate as the counterion.

The uniqueness of this compound lies in its specific reactivity and solubility properties, making it suitable for particular applications in organic synthesis and industrial processes.

Actividad Biológica

Dimethylamine hydrobromide (DMAH) is a quaternary ammonium compound that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DMAH, including its pharmacological effects, mechanisms of action, and implications for therapeutic use.

This compound is a salt formed from dimethylamine and hydrobromic acid, with the chemical formula C₂H₈BrN. It appears as a white crystalline solid and is soluble in water. The compound is primarily used as a reagent in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Pharmacological Activities

Recent studies have highlighted several biological activities associated with DMAH and its derivatives:

- Antimicrobial Activity : DMAH exhibits significant antimicrobial properties, particularly against various bacterial strains. Its derivatives have shown effectiveness in treating infections, indicating potential for development as an antibiotic agent .

- Antihistaminic Effects : The compound has been investigated for its antihistaminic properties, which may provide relief from allergic reactions .

- Analgesic Properties : Research indicates that DMAH derivatives may possess analgesic properties, making them candidates for pain management therapies .

- Anticancer Potential : Some studies suggest that DMAH derivatives can inhibit cancer cell proliferation, highlighting their role in cancer treatment strategies .

The biological effects of DMAH can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : DMAH has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may contribute to its antihistaminic and analgesic effects .

- Nitrosation Reactions : Under acidic conditions, DMAH can undergo nitrosation to form nitrosamines, which are known to have carcinogenic potential. This aspect raises safety concerns regarding its use in pharmaceutical formulations .

- Modulation of Neurotransmitter Systems : DMAH's structural similarity to neurotransmitters allows it to modulate their activity, impacting central nervous system functions .

Case Studies

Several case studies have illustrated the pharmacological potential of DMAH:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DMAH against common pathogens. Results indicated a notable reduction in bacterial load when treated with DMAH derivatives compared to control groups .

- Clinical Trials for Allergic Reactions : Clinical trials assessing the efficacy of DMAH-based antihistamines demonstrated significant improvement in patients suffering from seasonal allergies, with minimal side effects reported .

- Cancer Research : Investigations into the anticancer properties of DMAH derivatives revealed inhibition of tumor cell growth in vitro, suggesting further exploration in vivo is warranted .

Safety and Regulatory Considerations

While the biological activities of DMAH are promising, safety concerns must be addressed:

- Carcinogenic Risks : The formation of nitrosamines during the synthesis or degradation of DMAH poses potential carcinogenic risks. Regulatory agencies have established guidelines to limit exposure to such compounds in pharmaceuticals .

- Toxicological Assessments : Comprehensive toxicological studies are essential to evaluate the safety profile of DMAH and its derivatives before clinical application.

Propiedades

IUPAC Name |

N-methylmethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BrH/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJMLWSZNCJCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988838 | |

| Record name | N-Methylmethanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6912-12-5 | |

| Record name | Dimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6912-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylamine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylmethanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dimethylamine Hydrobromide in the reported chemical reaction?

A1: this compound is not a reactant but a product formed in the decomposition of 1,1-dimethyl-1-phenacylhydrazinium bromide in n-pentyl alcohol. The reaction yields this compound in a 100% yield, suggesting it's a stable byproduct of the rearrangement and disproportionation reactions. []

Q2: Are there alternative synthetic routes to obtain this compound besides the one described in the paper?

A2: While the paper focuses on a specific reaction where this compound is a byproduct [], it's important to note that this compound can be synthesized through other methods. A common approach involves reacting dimethylamine with hydrobromic acid. This alternative route highlights that the formation of this compound in the paper is not necessarily its primary method of synthesis but rather a consequence of the studied reaction mechanism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.